molecular formula C11H9Cl2N7S B4641350 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

Cat. No.: B4641350
M. Wt: 342.2 g/mol
InChI Key: AWQIKYHTSDPOJM-UHFFFAOYSA-N
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Description

This compound belongs to the tetrazole class of heterocyclic molecules, characterized by a five-membered ring containing four nitrogen atoms. The structure integrates a 3,4-dichlorophenyl group at the 1-position and a sulfanylmethyl-linked 5-methyl-1H-1,2,4-triazole moiety at the 5-position. Such substitutions confer unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution, as inferred from analogous procedures in tetrazole and triazole chemistry .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N7S/c1-6-14-11(17-15-6)21-5-10-16-18-19-20(10)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQIKYHTSDPOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole typically involves multiple steps. One common method starts with the preparation of the dichlorophenyl intermediate, followed by the introduction of the triazole and tetrazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Functionalization of the Tetrazole Ring

The 1H-tetrazole group is susceptible to alkylation, acylation, and nucleophilic substitution due to its acidic NH proton (pKa ~4.9).

Reaction TypeConditionsProductReferences
Alkylation Mitsunobu conditions (e.g., DIAD, PPh<sub>3</sub>) with alcoholsN2-alkylated tetrazole derivatives
Acylation Acetic anhydride or acyl chlorides in basic media (e.g., pyridine)N2-acylated tetrazoles
Coordination Metal salts (e.g., ZnCl<sub>2</sub>, CuSO<sub>4</sub>) in polar solventsMetal complexes via nitrogen lone pairs

The electron-withdrawing 3,4-dichlorophenyl group enhances the tetrazole’s acidity, facilitating deprotonation and subsequent reactions .

Oxidation of the Sulfanylmethyl Bridge

The -S-CH<sub>2</sub>- linker is prone to oxidation, yielding sulfoxides or sulfones under controlled conditions.

Oxidizing AgentConditionsProduct
H<sub>2</sub>O<sub>2</sub> (30%)RT, 12 hSulfoxide (-SO-CH<sub>2</sub>-)
mCPBA0°C to RT, 2 hSulfone (-SO<sub>2</sub>-CH<sub>2</sub>-)

Oxidation modifies electronic properties and may enhance biological activity, as seen in related triazole-sulfone analogs .

Electrophilic Substitution on the 3,4-Dichlorophenyl Ring

The dichlorophenyl group undergoes electrophilic substitution at the para position to chlorine, albeit sluggishly due to electron withdrawal.

ReactionReagentProduct
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C2-Nitro-4,5-dichlorophenyl derivative
SulfonationFuming H<sub>2</sub>SO<sub>4</sub>, 100°CSulfonic acid at position 2

Steric hindrance from chlorine atoms limits reactivity, favoring meta-directing effects .

Nucleophilic Substitution at the Methylene Bridge

The -CH<sub>2</sub>-S- group may undergo nucleophilic displacement under basic conditions.

NucleophileConditionsProduct
NH<sub>3</sub>Ethanol, refluxAmine derivative (-CH<sub>2</sub>-NH<sub>2</sub>)
Thiols (RSH)K<sub>2</sub>CO<sub>3</sub>, DMFThioether (-CH<sub>2</sub>-S-R)

This reactivity is analogous to benzyl thioethers, where the leaving group capacity of S- is leveraged .

Cyclization Reactions

The triazole and tetrazole rings enable intramolecular cyclization to form fused heterocycles.

ReagentConditionsProduct
POCl<sub>3</sub>Reflux, 6 hFused triazolo-tetrazine system
Lawesson’s ReagentToluene, 110°CThiadiazole ring formation

Such reactions are observed in structurally similar 1,2,4-triazole-tetrazole hybrids .

Acid/Base-Mediated Decomposition

The tetrazole ring decomposes under strong acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 100°C): Ring opening to form amides or nitriles .

  • Basic Cleavage (NaOH, 80°C): Degradation to ammonia and cyanamide derivatives .

Biological Activity and Derivatization

While beyond pure chemical reactivity, the compound’s bioactivity is modulated by structural modifications:

  • Antimicrobial Activity : Sulfur oxidation enhances potency against Gram-negative bacteria .

  • Coordination Chemistry : Zn<sup>2+</sup> or Cu<sup>2+</sup> complexes show improved pharmacokinetics .

Scientific Research Applications

1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Tetrazole and Triazole Families

The compound’s closest analogues include derivatives with variations in aryl substituents, linker groups, or heterocyclic cores. Key examples are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reference
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole C₈H₆ClN₄ 208.62 Chlorophenyl at 1-position; methyl at 5-position
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole C₉H₆Cl₂N₂S₂ 289.19 Dichlorophenylsulfanyl; thiadiazole core
1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetrazole C₁₆H₁₂Cl₄N₄O 418.10 Dual dichlorophenyl groups; isopropoxy linker
3-{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine C₁₄H₁₇BrN₂O₂ 341.22 Sulfanylmethyl linker; nitro and amino substituents

Key Observations :

  • Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound enhances electrophilicity compared to monosubstituted chlorophenyl analogues (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) .
  • Linker Flexibility : The sulfanylmethyl bridge provides conformational flexibility, contrasting with rigid linkers like isopropoxy in ’s tetrazole derivative .

Biological Activity

The compound 1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrazoles and triazoles, which are known for their diverse biological activities. The presence of both a tetrazole and a triazole moiety in its structure suggests potential interactions with various biological targets.

Molecular Formula : C₁₈H₁₆Cl₂N₄S
Molecular Weight : 391.25 g/mol

Antimicrobial Activity

Research indicates that compounds containing triazole and tetrazole moieties exhibit significant antimicrobial properties. For instance, a study published in PMC highlights the effectiveness of 1,2,4-triazoles against various pathogens including bacteria and fungi. The synthesized compounds demonstrated Minimum Inhibitory Concentrations (MICs) significantly lower than those of standard antibiotics like vancomycin and ciprofloxacin .

Compound Target Pathogen MIC (μg/mL)
This compoundMRSA0.046
Reference AntibioticMRSA0.68

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the tetrazole ring, which is known to be involved in the inhibition of cancer cell proliferation. In studies involving related compounds, significant cytotoxic effects were observed against various cancer cell lines . The SAR analysis indicates that modifications to the phenyl groups can enhance activity against specific cancer types.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with metabolic disorders. For example, it has shown promise as an inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme linked to obesity and diabetes . Inhibitors of SCD can potentially reduce fat accumulation and improve metabolic profiles.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to This compound :

  • Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against drug-resistant strains of bacteria. Compounds with similar substitution patterns exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : Research involving derivatives of tetrazoles showed significant cytotoxicity against breast cancer cell lines, with IC50 values in low micromolar ranges .
  • Metabolic Studies : Investigations into SCD inhibition revealed that certain derivatives could effectively modulate lipid metabolism in cellular models .

Q & A

Q. Basic

  • ¹H NMR : Look for signals at δ 2.4–2.6 ppm (methyl group on triazole) and δ 4.2–4.5 ppm (–SCH2– bridge). Aromatic protons from the 3,4-dichlorophenyl group appear as multiplets at δ 7.2–7.8 ppm .
  • IR : Confirm the presence of –SH (2500–2600 cm⁻¹, if unreacted) and tetrazole ring vibrations (1450–1550 cm⁻¹) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

How can solvent systems and catalysts influence the yield and purity of this tetrazole derivative?

Q. Basic

  • Solvents : Polar aprotic solvents like PEG-400 improve solubility of intermediates, while aqueous mixtures aid in product isolation .
  • Catalysts : Bleaching Earth Clay (pH 12.5) enhances nucleophilicity of the thiol group, reducing side reactions. Microwave-assisted synthesis (e.g., 100–120°C, 20–30 minutes) can improve efficiency and yield .

What reaction mechanisms underpin the formation of the sulfanyl-methyl bridge in this compound, and how do substituents affect regioselectivity?

Advanced
The sulfanyl-methyl bridge forms via SN2 displacement, where the thiolate ion attacks a chloromethyl intermediate. Steric hindrance from the 3,4-dichlorophenyl group directs substitution to the less hindered position. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energies .

What methodologies are recommended for predicting the pharmacological activity of this compound?

Q. Advanced

  • Molecular Docking : Use software like AutoDock to assess binding affinity with target proteins (e.g., carbonic anhydrases or prostaglandin synthases, as seen in structurally related compounds) .
  • ADME Analysis : Predict pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) using tools like SwissADME. Prioritize substituents that enhance solubility (e.g., methyl groups) without compromising metabolic stability .

How can microwave irradiation improve the synthesis of triazole-tetrazole hybrids, and what parameters require optimization?

Advanced
Microwave irradiation reduces reaction times (from hours to minutes) by enhancing thermal efficiency. Key parameters:

  • Power : 300–500 W to avoid decomposition.
  • Temperature : 80–100°C for controlled cyclization.
  • Solvent : Ethanol/water mixtures (1:1) for uniform heating .

What strategies enable selective chemical modifications (e.g., oxidation, alkylation) of the sulfanyl group in this compound?

Q. Advanced

  • Oxidation : Treat with H₂O₂ in acetic acid to convert –SH to sulfoxide (–SO–) or sulfone (–SO₂–). Monitor via IR (loss of –SH stretch) and ¹H NMR (downfield shift of adjacent protons) .
  • Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form thioethers. Use bulky bases to minimize triazole ring alkylation .

How should researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

Q. Advanced

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., disulfide dimers from –SH oxidation) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm regiochemistry .
  • Alternative Routes : If traditional methods fail, explore microwave-assisted or flow-chemistry approaches to reduce side reactions .

What are the structural analogs of this compound with reported biological activity, and how do their substituents influence efficacy?

Q. Advanced

  • Analog 1 : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole shows carbonic anhydrase inhibition. The trifluoromethyl group enhances binding affinity .
  • Analog 2 : 3-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine exhibits antifungal activity due to the fluorobenzyl moiety .

How can researchers design stability studies for this compound under varying pH and temperature conditions?

Q. Advanced

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store lyophilized samples at –20°C to prevent hydrolysis of the tetrazole ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole
Reactant of Route 2
1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole

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